3-(3-(Trifluoromethyl)phenyl)cyclopentanone

Description

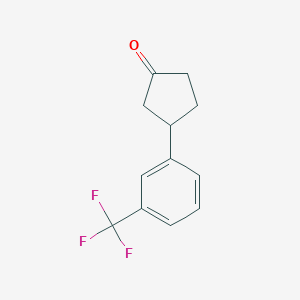

3-(3-(Trifluoromethyl)phenyl)cyclopentanone is a cyclic ketone featuring a cyclopentanone backbone substituted with a 3-(trifluoromethyl)phenyl group. The cyclopentanone core confers conformational rigidity, while the trifluoromethyl (CF₃) group on the aromatic ring introduces strong electron-withdrawing effects, influencing reactivity, solubility, and intermolecular interactions. This compound is of interest in pharmaceutical and materials science due to the CF₃ group’s ability to enhance metabolic stability and modulate lipophilicity. Its synthesis typically involves Friedel-Crafts acylation or cross-coupling strategies to attach the trifluoromethylphenyl moiety to the cyclopentanone ring .

Properties

Molecular Formula |

C12H11F3O |

|---|---|

Molecular Weight |

228.21 g/mol |

IUPAC Name |

3-[3-(trifluoromethyl)phenyl]cyclopentan-1-one |

InChI |

InChI=1S/C12H11F3O/c13-12(14,15)10-3-1-2-8(6-10)9-4-5-11(16)7-9/h1-3,6,9H,4-5,7H2 |

InChI Key |

ZYDKUECEDMXYHB-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)CC1C2=CC(=CC=C2)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Suzuki-Miyaura Coupling Approach

One of the most reliable and scalable methods for synthesizing 3-(3-(trifluoromethyl)phenyl)cyclopentanone involves the Suzuki-Miyaura cross-coupling reaction. This method is widely used for forming carbon-carbon bonds between aryl halides and boronic acids.

- Starting Materials: Cyclopentanone derivative (often a halogenated cyclopentanone or its equivalent) and 3-(trifluoromethyl)phenylboronic acid.

- Catalyst: Palladium-based catalyst, typically Pd(PPh3)4 or Pd(dppf)Cl2.

- Base: Potassium carbonate (K2CO3) or similar inorganic base.

- Solvent: Aqueous or alcoholic solvents such as ethanol-water mixtures or toluene-water biphasic systems.

- Conditions: Heating under reflux or microwave-assisted heating to promote coupling.

The reaction proceeds via transmetalation of the boronic acid with the palladium catalyst complexed to the aryl halide, followed by reductive elimination to yield the coupled product.

- High selectivity and yield.

- Tolerant to various functional groups.

- Scalable for industrial applications.

- The trifluoromethyl group on the phenyl ring enhances the electrophilicity of the aryl boronic acid, facilitating the coupling.

- Optimization of catalyst loading, base concentration, and solvent choice is critical for maximizing yield.

Chemical Reactions Analysis

Types of Reactions

3-(3-(Trifluoromethyl)phenyl)cyclopentanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the ketone group can yield alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Carboxylic acids or diketones.

Reduction: Alcohols.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

3-(3-(Trifluoromethyl)phenyl)cyclopentanone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(3-(Trifluoromethyl)phenyl)cyclopentanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Table 2: Substituent Impact on Properties

Biological Activity

3-(3-(Trifluoromethyl)phenyl)cyclopentanone is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known for enhancing the lipophilicity and metabolic stability of organic compounds, which may contribute to their biological efficacy.

Chemical Structure

The molecular structure of this compound can be represented as follows:

- Chemical Formula : C13H11F3O

- Molecular Weight : 252.22 g/mol

Biological Activities

Recent studies have highlighted various biological activities associated with this compound, including:

- Anticancer Properties : Preliminary data suggest that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has been shown to inhibit the growth of MDA-MB-231 (a breast cancer cell line) and HepG2 (a liver cancer cell line) with IC50 values in the micromolar range, indicating significant potential as an anticancer agent .

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells, as evidenced by increased caspase-3 activity and morphological changes consistent with programmed cell death. Additionally, it may disrupt microtubule assembly, which is a crucial mechanism for cell division and proliferation .

Case Studies

- Cytotoxicity Evaluation :

-

Apoptosis Induction :

- A detailed investigation into the apoptosis-inducing capabilities of this compound revealed that at concentrations as low as 1 μM, it could enhance caspase-3 activity by approximately 1.5 times compared to untreated controls. This suggests a strong potential for therapeutic applications in oncology .

Research Findings

A comprehensive review of the literature reveals several key findings regarding the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.